molecular formula C22H23N3O3 B1683605 3-((4-(2-(Dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione CAS No. 158944-02-6

3-((4-(2-(Dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione

Cat. No.: B1683605
CAS No.: 158944-02-6
M. Wt: 377.4 g/mol
InChI Key: SKAOOZAHHYQXKN-WOBBTWAASA-N
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Description

XR-1853 is a low molecular weight modulator of human plasminogen activator inhibitor-1 activity. It was initially developed by Xenova Ltd. and has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly thrombosis .

Preparation Methods

The synthesis of XR-1853 involves diketopiperazine-based low molecular weight inhibitors. The specific synthetic routes and reaction conditions for XR-1853 are not widely documented in public sources. it is known that the compound can be synthesized through standard organic synthesis techniques involving the formation of diketopiperazine rings .

Chemical Reactions Analysis

XR-1853 undergoes various chemical reactions, primarily focusing on its interaction with plasminogen activator inhibitor-1. The compound has been shown to reverse the inhibitory effects of plasminogen activator inhibitor-1 against both tissue plasminogen activator and urokinase. The major products formed from these reactions include enhanced fibrinolysis and protection against thrombus formation .

Scientific Research Applications

XR-1853 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In vitro studies have demonstrated that XR-1853 can enhance fibrinolysis and protect against thrombus formation. This makes it a promising candidate for the treatment of thromboembolic diseases. Additionally, XR-1853 has been evaluated in standard radioisotopic assays of clot lysis in whole rat blood, showing dose-dependent enhancement of fibrinolysis ex vivo .

Mechanism of Action

The mechanism of action of XR-1853 involves its modulation of plasminogen activator inhibitor-1 activity. By inhibiting plasminogen activator inhibitor-1, XR-1853 enhances the activity of tissue plasminogen activator and urokinase, leading to increased fibrinolysis. This mechanism is crucial for the regulation of thrombus formation and clearance .

Comparison with Similar Compounds

XR-1853 is compared with other diketopiperazine-based low molecular weight inhibitors such as XR334 and XR5082. These compounds share a similar mechanism of action, targeting plasminogen activator inhibitor-1. XR-1853 has shown a unique profile in enhancing fibrinolysis and protecting against thrombus formation in preclinical studies .

Similar Compounds:
  • XR334
  • XR5082

These compounds, like XR-1853, are low molecular weight inhibitors of plasminogen activator inhibitor-1 and have been evaluated for their potential therapeutic applications in thromboembolic diseases .

Properties

CAS No.

158944-02-6

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

(3E,6Z)-3-benzylidene-6-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]piperazine-2,5-dione

InChI

InChI=1S/C22H23N3O3/c1-25(2)12-13-28-18-10-8-17(9-11-18)15-20-22(27)23-19(21(26)24-20)14-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,23,27)(H,24,26)/b19-14+,20-15-

InChI Key

SKAOOZAHHYQXKN-WOBBTWAASA-N

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C=C\2/C(=O)N/C(=C/C3=CC=CC=C3)/C(=O)N2

SMILES

CN(C)CCOC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-((4-(2-(dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione
XR 1853
XR-1853
XR1853

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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